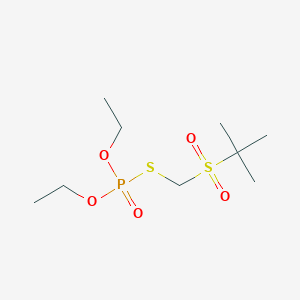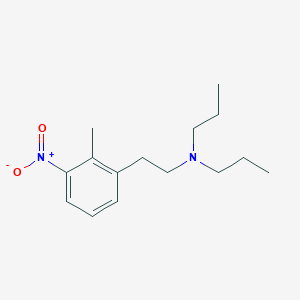
2,6-ピリジンジカルボン酸ジエチル
説明
Diethyl 2,6-pyridinedicarboxylate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl 2,6-pyridinedicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78907. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl 2,6-pyridinedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2,6-pyridinedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
大環状化合物の合成
2,6-ピリジンジカルボン酸ジエチルは、大環状ビスアミドおよびテトラアミドの合成に使用されます。 これらの化合物は、2,6-ピリジンジカルボン酸ジエチルとα,ω-ジアミノエーテルをメタノール中で反応させることで合成されます 。このプロセスは、医薬品開発や材料科学に応用できる複雑な有機構造の創出において重要です。
配位化学
この化合物は、配位化学において重要な役割を果たしています。銀(I)やカドミウム(II)などの金属と配位ポリマーや錯体を形成するために使用されます。 これらの錯体は、固体状態および電気化学的研究によって裏付けられており、これらの材料の特性を理解するために不可欠です 。
医薬品化学
医薬品化学において、2,6-ピリジンジカルボン酸ジエチルは、増殖性疾患の治療のための化合物の合成における前駆体として役立ちます。 また、潜在的なヤヌスキナーゼ阻害剤の開発と、三環式アジリジンの光化学的合成にも関与しています 。
発光研究
この化合物は、新しい発光材料の設計に使用されます。たとえば、調整可能な発光特性を持つユロピウム錯体の構造の一部です。 これらの錯体は、化学種が豊富で、バイオイメージングやセンシングにおける潜在的な応用が研究されています 。
キレートおよび結合研究
2,6-ピリジンジカルボン酸ジエチルは、そのキレート特性が研究されています。 これは、さまざまな金属イオンに結合し、キレート剤の開発や金属タンパク質の研究において貴重な特性です 。
抗癌研究
2,6-ピリジンジカルボン酸ジエチルを含む、ジイミンとジピコリネートを持つ銅錯体の抗癌細胞毒性剤としての開発について研究が行われています。 これらの研究は、新しい癌治療法の発見にとって重要です 。
化学種
この化合物の溶液中で異なる化学種を形成する能力は興味深いものです。 この特性は、反応機構を理解し、新しい化学プロセスを開発するために重要です 。
有機触媒
2,6-ピリジンジカルボン酸ジエチルは、還元的アミノ化や共役還元などの有機触媒反応における水素源として使用されます。 この用途は、触媒を使用して化学反応の効率を高めるグリーンケミストリーの分野で重要です
作用機序
Target of Action
Diethyl pyridine-2,6-dicarboxylate, also known as Diethyl Dipicolinate or Diethyl 2,6-pyridinedicarboxylate, is an organic compound that serves as a key intermediate in various chemical reactions
Mode of Action
For instance, it can be used in the synthesis of ditopic macrocycles, which can form complexes with diphenylurea derivatives .
Biochemical Pathways
Diethyl pyridine-2,6-dicarboxylate is involved in the synthesis of ditopic macrocycles, which are molecules that can form complexes with other compounds such as diphenylurea derivatives . These macrocycles can act as host molecules, indicating a potential role in supramolecular chemistry.
Pharmacokinetics
Its solubility in water (14 g/l at 25°c) and chloroform suggests that it may have good bioavailability .
Result of Action
The result of the action of Diethyl pyridine-2,6-dicarboxylate largely depends on the context of its use. In the synthesis of ditopic macrocycles, it contributes to the formation of complex structures that can interact with other molecules .
Action Environment
The action, efficacy, and stability of Diethyl pyridine-2,6-dicarboxylate can be influenced by various environmental factors. For instance, its storage conditions require an inert atmosphere and room temperature . Additionally, its reactivity may be affected by the presence of other chemicals in the reaction environment.
特性
IUPAC Name |
diethyl pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-9(12-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOBUCHVPBPHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166100 | |
| Record name | Diethyl dipicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15658-60-3 | |
| Record name | Diethyl 2,6-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15658-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl dipicolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15658-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl dipicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Pyridinedicarboxylic acid, 2,6-diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL DIPICOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS92Z2IS34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of diethyl pyridine-2,6-dicarboxylate?
A1: Diethyl pyridine-2,6-dicarboxylate has the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol []. Its structure consists of a pyridine ring with two ethyl carboxylate groups at the 2 and 6 positions. Spectroscopic data, including NMR and X-ray crystallography, have been used to confirm its structure [, ].
Q2: How does diethyl pyridine-2,6-dicarboxylate interact with metal ions, and what are the implications for its applications?
A2: Diethyl pyridine-2,6-dicarboxylate acts as a ligand, readily coordinating with various metal ions like cobalt [] and lanthanides []. This coordination ability is attributed to the presence of nitrogen and oxygen donor atoms within its structure. The resulting metal complexes exhibit diverse geometries and properties, making them valuable in fields like catalysis and materials science. For example, [Eu(diethyl pyridine-2,6-dicarboxylate)2(TfO)2(OH2)]TfO, a complex with europium, demonstrates interesting photophysical properties, potentially useful in luminescent materials [].
Q3: What are the catalytic applications of diethyl pyridine-2,6-dicarboxylate?
A3: While not directly used as a catalyst, diethyl pyridine-2,6-dicarboxylate serves as a precursor for synthesizing ligands used in catalysis []. For example, it can be converted to a bis-β-diketone ligand that forms complexes with difluoroboron, potentially leading to novel catalytic systems []. Additionally, its derivatives, like the oxopropanenitrile synthesized via Knoevenagel condensation, hold promise for developing efficient catalysts for renewable energy research [].
Q4: How does the structure of diethyl pyridine-2,6-dicarboxylate relate to its ability to form polymers?
A4: The two ethyl ester groups in diethyl pyridine-2,6-dicarboxylate provide reactive sites for polymerization reactions []. For instance, it can undergo polytransesterification with poly(ethylene glycol) to yield diverse polymeric structures []. The specific reaction conditions and characterization techniques like MALDI-TOF MS help determine the structures of the resulting polymers, offering control over material properties for various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















